![molecular formula C12H18FN5 B11748931 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748931.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, one of which is substituted with a fluorine atom, and both are connected via a methylamine linker. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting 3,5-dimethylpyrazole with an appropriate aldehyde under acidic conditions.
Reductive Amination: The final step involves the reductive amination of the fluorinated pyrazole aldehyde with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the desired amine compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.
Chemical Reactions Analysis
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, which can reduce the pyrazole ring to form dihydropyrazoles.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic potentials.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products that require stable and bioactive heterocyclic compounds.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorine atom may enhance binding affinity and specificity due to its electronegativity and ability to form strong interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds to [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine include:
1,3-dimethyl-1H-pyrazole-4-amine: Lacks the fluorine substitution and has different biological properties.
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Contains the fluorine atom but lacks the amine linkage.
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound, without the fluorine substitution.
The uniqueness of this compound lies in its dual pyrazole structure with a fluorine substitution, which may confer enhanced biological activity and specificity compared to its analogs.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-8-10(7-17(3)15-8)5-14-6-11-9(2)16-18(4)12(11)13/h7,14H,5-6H2,1-4H3 |
InChI Key |
YQAIKSDPTOKAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=C(N(N=C2C)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748849.png)
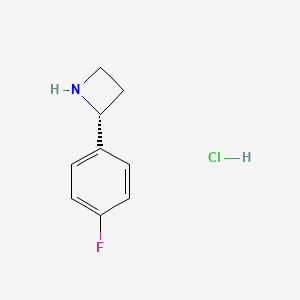
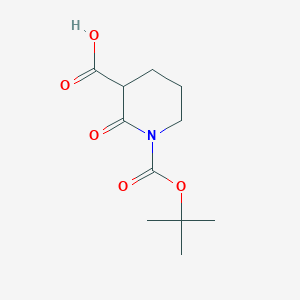
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748861.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11748880.png)
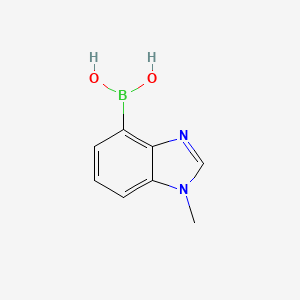
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748888.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11748889.png)
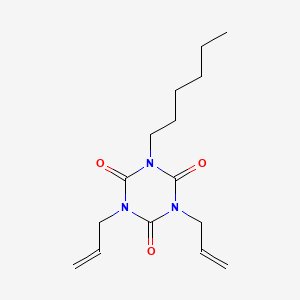
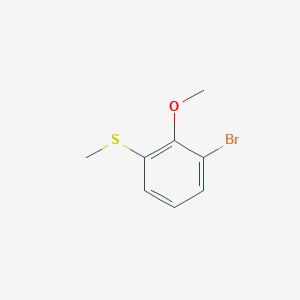
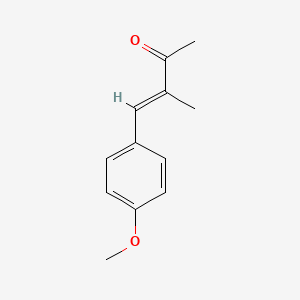

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748930.png)
